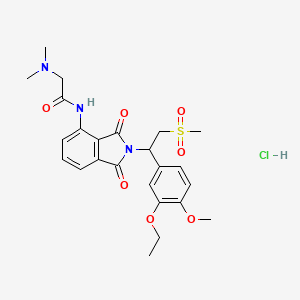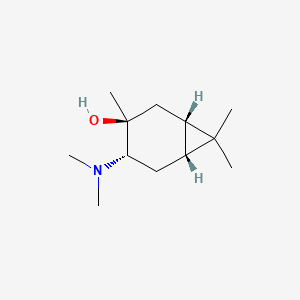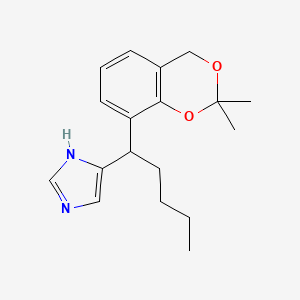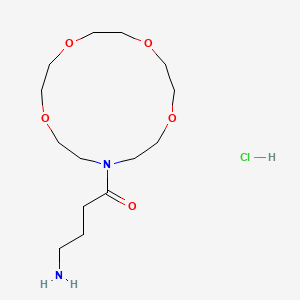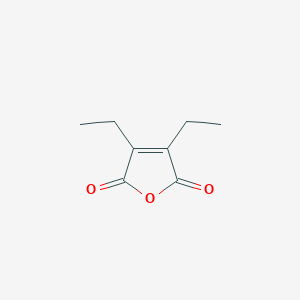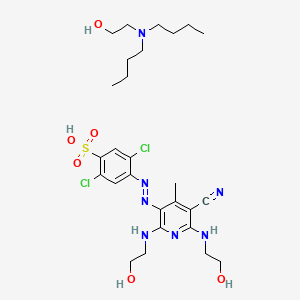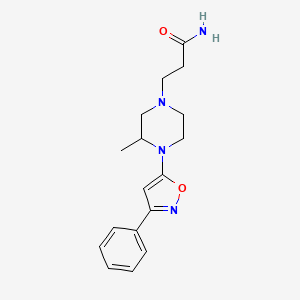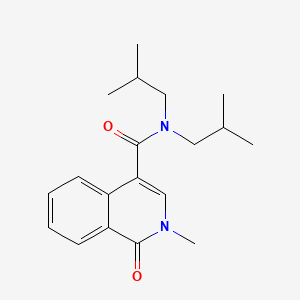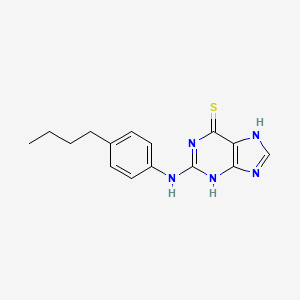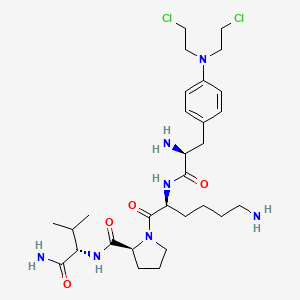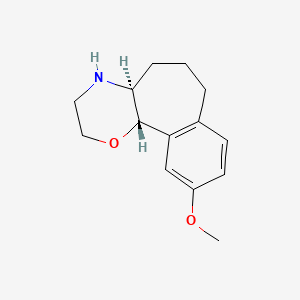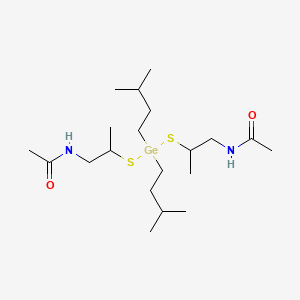
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C₁₂H₂₁ClO₂ and a molecular weight of 232.747 g/mol . It is known for its use as an attractant for the Mediterranean fruit fly (Ceratitis capitata) and other dipterans . The compound is characterized by its density of 1.03 g/cm³ and a boiling point of 289.5°C at 760 mmHg .
Preparation Methods
The synthesis of sec-butyl 4-chloro-2-methylcyclohexanecarboxylate involves the esterification of 4-chloro-2-methylcyclohexanecarboxylic acid with sec-butanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of such reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient production processes .
Chemical Reactions Analysis
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Medicine: Research is ongoing to explore its potential use in drug development and as a chemical probe for studying biological pathways.
Industry: It is employed in the formulation of biopesticides and other agrochemical products.
Mechanism of Action
The mechanism of action of sec-butyl 4-chloro-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets in insects. As an attractant, it binds to olfactory receptors in the Mediterranean fruit fly, triggering a behavioral response that leads the insects towards the source of the compound . The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound mimics natural pheromones, thereby influencing insect behavior .
Comparison with Similar Compounds
Sec-butyl 4-chloro-2-methylcyclohexanecarboxylate can be compared with other similar compounds such as:
Butyl 4-chloro-2-methylcyclohexanecarboxylate: Similar in structure but with a different alkyl group, leading to variations in physical and chemical properties.
Isobutyl 4-chloro-2-methylcyclohexanecarboxylate: Another structural isomer with distinct reactivity and applications.
Methyl 4-chloro-2-methylcyclohexanecarboxylate: A smaller ester with different boiling points and solubility characteristics.
The uniqueness of this compound lies in its specific use as an attractant for the Mediterranean fruit fly, which is not a common application for its structural analogs .
Properties
CAS No. |
111790-62-6 |
|---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
butan-2-yl 4-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-6-5-10(13)7-8(11)2/h8-11H,4-7H2,1-3H3 |
InChI Key |
CVDTYSSDCJAEQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1CCC(CC1C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


